molecular formula C17H14O3 B14361314 Propyl 9-oxofluorene-4-carboxylate CAS No. 93321-68-7

Propyl 9-oxofluorene-4-carboxylate

Cat. No.: B14361314
CAS No.: 93321-68-7
M. Wt: 266.29 g/mol
InChI Key: KBOAILKKPWSTIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 9-oxofluorene-4-carboxylate is an organic compound derived from 9-oxofluorene-4-carboxylic acid It is characterized by a propyl ester functional group attached to the carboxylate moiety of the 9-oxofluorene-4-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 9-oxofluorene-4-carboxylate can be synthesized through the esterification of 9-oxofluorene-4-carboxylic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Propyl 9-oxofluorene-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 9-oxofluorene-4-carboxylic acid or 9-oxofluorene-4-carboxaldehyde.

    Reduction: Propyl 9-hydroxyfluorene-4-carboxylate.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Propyl 9-oxofluorene-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propyl 9-oxofluorene-4-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 9-oxofluorene-4-carboxylic acid, which can then interact with various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 9-oxofluorene-4-carboxylate
  • Ethyl 9-oxofluorene-4-carboxylate
  • Butyl 9-oxofluorene-4-carboxylate

Uniqueness

Propyl 9-oxofluorene-4-carboxylate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its methyl, ethyl, and butyl counterparts. The propyl group provides a balance between hydrophobicity and steric effects, making it suitable for various applications where other esters may not be as effective.

Properties

CAS No.

93321-68-7

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

propyl 9-oxofluorene-4-carboxylate

InChI

InChI=1S/C17H14O3/c1-2-10-20-17(19)14-9-5-8-13-15(14)11-6-3-4-7-12(11)16(13)18/h3-9H,2,10H2,1H3

InChI Key

KBOAILKKPWSTIT-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.